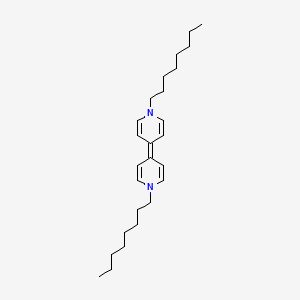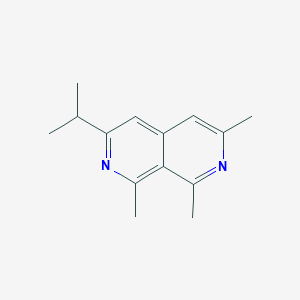
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes three methyl groups and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthyridine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl and isopropyl groups via substitution reactions using reagents like methyl iodide and isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to modulate their activity.
Pathways Involved: Participation in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trimethyl-2,7-naphthyridine: Lacks the isopropyl group.
6-Isopropyl-2,7-naphthyridine: Lacks the methyl groups.
Uniqueness
1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88300-65-6 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1,3,8-trimethyl-6-propan-2-yl-2,7-naphthyridine |
InChI |
InChI=1S/C14H18N2/c1-8(2)13-7-12-6-9(3)15-10(4)14(12)11(5)16-13/h6-8H,1-5H3 |
InChI Key |
IPBJPAGQWSWHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C(=N1)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


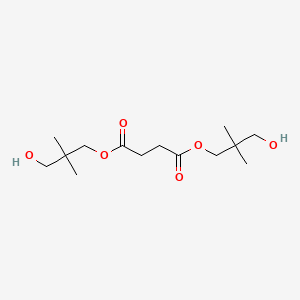
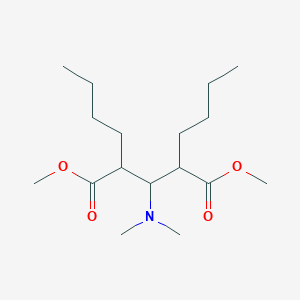

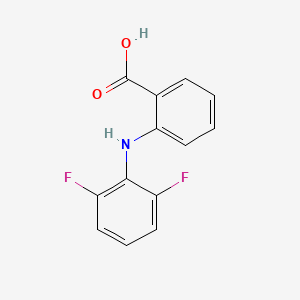
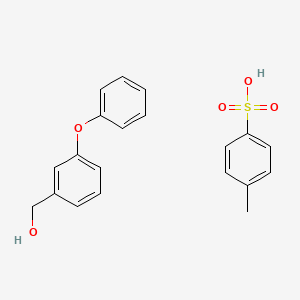
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
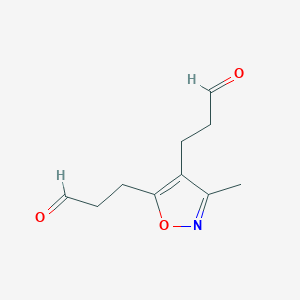
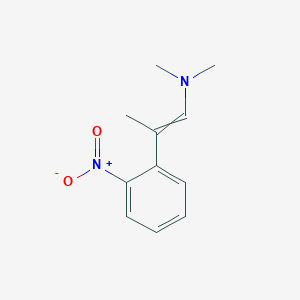
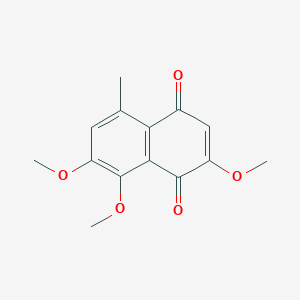
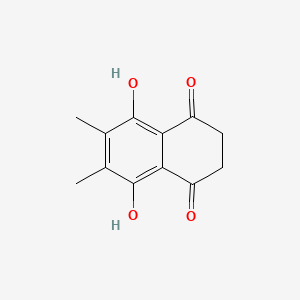
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
